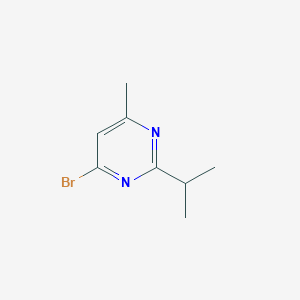

4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine

Description

4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position, a methyl group at the 6-position, and an isopropyl group at the 2-position of the pyrimidine ring (molecular formula: C₈H₁₂BrN₂). Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

4-bromo-6-methyl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOMARLDXIBDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article details the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine can be represented as follows:

Key Features:

- Bromine Atom : Located at the 4-position, it enhances the compound's reactivity and biological interactions.

- Isopropyl Group : At the 2-position, contributing to steric effects that may influence binding properties.

- Methyl Group : At the 6-position, further modifying the electronic characteristics of the molecule.

4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine exhibits its biological effects primarily through interaction with specific enzymes and receptors. Research indicates that it may inhibit various kinases involved in cancer progression, modulating pathways that lead to cell proliferation and apoptosis.

- Kinase Inhibition : The compound has shown promise as an inhibitor of CK2α kinase, which is implicated in multiple cellular processes including cell growth and survival. Inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Anti-inflammatory Effects : Preliminary studies suggest that pyrimidine derivatives can inhibit key inflammatory mediators such as COX-2, thus potentially serving as anti-inflammatory agents .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine:

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines, treatment with 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent. The compound was particularly effective against breast cancer cell lines, showing a reduction in tumor volume in xenograft models.

Case Study 2: Inflammatory Models

In models of inflammation, this compound demonstrated significant suppression of inflammatory cytokines. The mechanism appears to involve direct inhibition of COX enzymes, which are critical for prostaglandin synthesis.

Synthesis

The synthesis of 4-Bromo-6-methyl-2-(propan-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:

- Formation of Pyrimidine Core : Utilizing bromoacetone and isopropylamine under acidic conditions.

- Bromination : Introducing the bromine atom at the 4-position via electrophilic aromatic substitution.

- Methylation : Adding a methyl group at the 6-position using methyl iodide in a nucleophilic substitution reaction.

Synthetic Route Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| Step 1 | Bromoacetone + Isopropylamine | Pyrimidine Intermediate |

| Step 2 | Bromination Agent (e.g., NBS) | 4-Bromo Intermediate |

| Step 3 | Methyl Iodide + Base | Final Product |

Comparison with Similar Compounds

Key Observations:

Halogen Effects : Bromine at the 4-position (target compound) increases electrophilicity compared to chlorine analogues (e.g., 4-Chloro-6-methyl-5-(propan-2-yl)pyrimidine), enhancing suitability for nucleophilic aromatic substitution .

Physicochemical Properties

- Hydrogen Bonding: Unlike 2-Amino-4-bromo-6-methylpyrimidine, the target compound lacks amino groups, reducing its capacity for intermolecular hydrogen bonding. This may result in lower solubility in polar solvents .

- Crystallography : While crystallographic data for the target compound is unavailable, related brominated pyrimidines (e.g., 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine) exhibit intramolecular O–H···N hydrogen bonds, stabilizing planar conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.